![molecular formula C19H29N3O4S B5504327 N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5504327.png)

N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

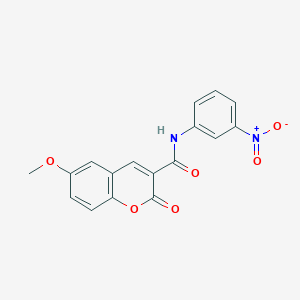

"N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide" is a compound that likely belongs to a class of organic compounds known for their complex synthesis processes and significant biological activities. While specific studies directly addressing this compound were not identified, related research on sulfonamide and piperidine derivatives offers valuable insights into the synthesis, molecular structure, chemical reactions, and properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, intramolecular acylation, and modifications of piperidine derivatives to introduce various functional groups, including sulfonyl and carboxamide moieties. For instance, Khalid et al. (2013) described synthesizing 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine with bioactivity against various enzymes, showcasing the complex synthesis routes often employed in creating these compounds (Khalid et al., 2013).

Molecular Structure Analysis

Molecular structure characterization is crucial, typically involving spectroscopic techniques and sometimes X-ray crystallography. Naveen et al. (2015) conducted detailed structural studies through X-ray diffraction, revealing insights into the conformation and geometry around the sulfur atom in a sulfonyl-piperidine compound, which could be analogous to the structural analysis of "N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide" (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds can involve interactions with various electrophiles and nucleophiles, influenced by the presence of sulfonyl and amino groups. These reactions are fundamental in exploring the compound's utility in synthesizing biologically active molecules. For example, Golub and Becker (2015) investigated the anodic methoxylation of piperidine derivatives, demonstrating the influence of N-acyl and N-sulfonyl groups on chemical reactivity (Golub & Becker, 2015).

Applications De Recherche Scientifique

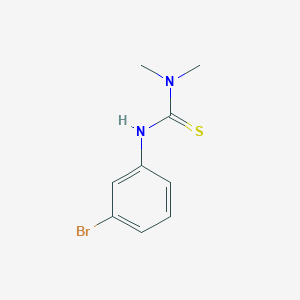

Metabolic Pathway Identification

Research on related compounds, such as Lu AA21004, a novel antidepressant, has involved the identification of cytochrome P450 enzymes responsible for their metabolic pathways. This includes the formation of various metabolites via oxidation, highlighting the significance of understanding the metabolic fate of such compounds for therapeutic applications (Hvenegaard et al., 2012).

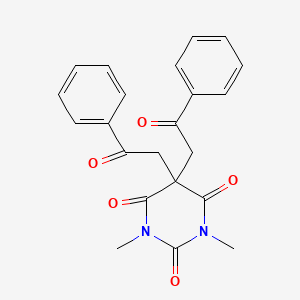

Synthesis of Biologically Active Derivatives

The synthesis of O-substituted derivatives of similar compounds demonstrates an interest in developing biologically active molecules with potential therapeutic effects, particularly in the context of enzyme inhibition, which is critical for drug development (Khalid et al., 2013).

Novel Synthetic Routes

Research has also focused on developing novel synthetic routes for related piperidine, pyrrolizidine, indolizidine, and quinolizidine compounds, emphasizing the importance of innovative methodologies in the synthesis of complex molecules for pharmacological applications (Back & Nakajima, 2000).

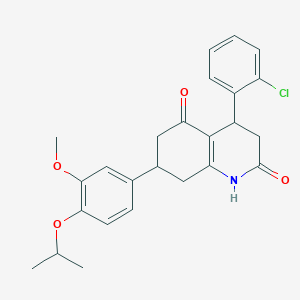

Development of Kinase Inhibitors

The exploration of beta-Piperidinoethylsulfides for the development of kinase inhibitors, particularly for cyclin-dependent kinase CDK2, highlights the compound's potential application in cancer therapy through targeted molecular inhibition (Griffin et al., 2006).

Antibacterial Activity

Studies on N,N-Diethylamide bearing benzenesulfonamide derivatives showcase the investigation into the compound's antibacterial properties, providing a foundation for the development of new antibiotics (Ajani et al., 2013).

Propriétés

IUPAC Name |

N-(4-cyclopentyloxyphenyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S/c1-21(2)27(24,25)22-13-5-6-15(14-22)19(23)20-16-9-11-18(12-10-16)26-17-7-3-4-8-17/h9-12,15,17H,3-8,13-14H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEROHIURMJRBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)OC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(cyclopentyloxy)phenyl]-1-(dimethylsulfamoyl)piperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)

![ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5504258.png)

![(1R*,5R*)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504262.png)

![9-[3-(2-aminoethyl)benzyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5504289.png)

![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5504315.png)

![2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)

![2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5504328.png)

![5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5504332.png)